cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17252023
InChI: InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC17252023

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1
Standard InChI Key YLPHGKPNNZKULJ-NEPJUHHUSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure features a cyclopropane ring substituted at the 1- and 2-positions with an ethyl ester group and a benzyloxycarbonyl (Z)-protected amino group, respectively. The cis stereochemistry denotes that these substituents reside on the same side of the cyclopropane plane, a configuration confirmed by its IUPAC name: ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>17</sub>NO<sub>4</sub>
Molecular Weight263.29 g/mol
CAS Number1421676-86-9
Isomeric SMILESCCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2

The cyclopropane ring imposes significant ring strain, enhancing reactivity for ring-opening or functionalization reactions . The Z-group (benzyloxycarbonyl) serves dual roles: protecting the amino group during synthesis and enabling selective deprotection in downstream applications.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester involves sequential steps to construct the cyclopropane ring and install protective groups:

  • Cyclopropanation: A [2+1] cycloaddition between a diazo compound and an alkene precursor forms the cyclopropane core. Stereochemical control is achieved using chiral catalysts or auxiliaries to favor the cis configuration .

  • Amino Protection: The amino group is protected with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to prevent undesired side reactions.

  • Esterification: Carboxylic acid intermediates are converted to ethyl esters via acid-catalyzed reactions with ethanol, enhancing solubility and stability .

Critical Reaction Conditions

  • Temperature: Cyclopropanation typically occurs at −78°C to 0°C to minimize side reactions.

  • Catalysts: Rhodium(II) acetate or copper complexes are employed for stereoselective cyclopropanation .

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the cis isomer from trans byproducts .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability but is sensitive to hydrolysis under acidic or alkaline conditions due to the ester and carbamate functional groups. The Z-group is stable under most synthetic conditions but can be selectively removed via hydrogenolysis (H<sub>2</sub>/Pd-C) or strong acids (e.g., HBr/AcOH).

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane>50
Ethanol10–20
Water<1

The low aqueous solubility necessitates organic solvents for most reactions, while the ethyl ester group improves lipid solubility, aiding membrane permeability in biological assays.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid cyclopropane structure makes it valuable in drug design, where conformational restriction enhances target binding affinity. Applications include:

  • Peptide Mimetics: The cis configuration mimics proline’s ring structure, enabling incorporation into peptide backbones to modulate secondary structures.

  • Prodrug Development: Ethyl esters are common prodrug motifs, hydrolyzed in vivo to active carboxylic acids .

Case Study: Antiviral Agents

In recent studies, cyclopropane derivatives analogous to cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester demonstrated inhibitory activity against viral proteases. The compound’s ability to occupy hydrophobic enzyme pockets, attributed to its bicyclic framework, highlights its potential in antiviral drug discovery .

Comparative Analysis with Trans Isomer

Structural and Functional Divergence

The trans isomer (CAS 1356459-72-7) differs in the spatial orientation of substituents, leading to distinct physicochemical and biological properties:

Table 3: Cis vs. Trans Isomer Comparison

PropertyCis IsomerTrans Isomer
Melting Point98–100°C102–104°C
Biological ActivityHigher protease inhibition Reduced binding affinity

The cis isomer’s enhanced bioactivity underscores the importance of stereochemistry in drug design .

Future Research Directions

Expanding Synthetic Utility

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to improve cis isomer yield .

  • Biological Screening: Evaluating cytotoxicity and pharmacokinetic properties in preclinical models.

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